molecular formula C18H9Cl3N2O B2512010 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile CAS No. 252059-68-0

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

Cat. No. B2512010
CAS RN: 252059-68-0
M. Wt: 375.63
InChI Key: UVUCYQGNWQSMIX-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

The compound 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a chemical entity that appears to be a derivative of pyridine-3-carbonitrile with chlorophenoxy and dichlorophenyl substituents. While the provided papers do not directly discuss this specific compound, they do provide insights into similar pyridine carbonitriles and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related pyridine carbonitriles typically involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile involves reactions with bisnucleophiles . Similarly, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile is achieved through condensation reactions . These methods suggest that the synthesis of 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile would likely involve chlorination and nucleophilic substitution steps.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyridine carbonitriles. For example, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis . The dihedral angles between the planes of the pyridine ring and substituents were measured, providing insight into the molecular conformation. This suggests that a similar approach could be used to analyze the molecular structure of the compound of interest.

Chemical Reactions Analysis

Pyridine carbonitriles can undergo various chemical reactions. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . This indicates that the compound may also participate in reactions with sulfonyl chlorides or other electrophiles, leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbonitriles can be studied using spectroscopic and thermodynamic methods. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis are used to characterize the compounds . Thermodynamic properties, such as Gibb’s free energy, entropy change, and enthalpy change, can be evaluated from viscosity measurements, as seen in the study of 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile . These methods would likely be applicable to the analysis of the physical and chemical properties of 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile.

Scientific Research Applications

Structural and Optical Characteristics

Pyridine derivatives, including compounds similar to 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, have been extensively studied for their structural and optical properties. For instance, Zedan, El-Taweel, and El-Menyawy (2020) examined the structural, optical, and diode characteristics of two pyridine derivatives. Their study revealed the monoclinic polycrystalline nature and indirect optical energy gaps of these compounds, suggesting potential applications in photonic and electronic devices (Zedan et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyridine scaffolds are crucial for understanding their chemical behavior and potential applications. Sroor (2019) synthesized new pyrrolo[2,3-b]pyridine scaffolds, demonstrating the versatility and potential biological activity of such compounds (Sroor, 2019).

Molecular Docking and In Vitro Screening

Compounds like 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile are also subjects of molecular docking and in vitro screening. Flefel et al. (2018) prepared a series of pyridine derivatives and subjected them to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This suggests potential applications in drug discovery and molecular biology (Flefel et al., 2018).

Spectroscopic, Structural, Thermal, and Antimicrobial Studies

The study of spectroscopic, structural, and thermal characteristics, along with antimicrobial properties, is another key research area. Sadeek et al. (2015) explored these aspects in pyridine derivatives, contributing to a better understanding of their physical properties and potential applications in antimicrobial treatments (Sadeek et al., 2015).

Ultrasound-Assisted Synthesis and Corrosion Inhibition

Dandia et al. (2013) demonstrated the use of ultrasound-assisted synthesis for pyrazolopyridine derivatives and investigated their effects as corrosion inhibitors. This highlights the potential of pyridine derivatives in materials science, particularly in protecting metals against corrosion (Dandia et al., 2013).

X-ray and Spectroscopic Analysis

The structural elucidation through X-ray and spectroscopic methods is fundamental in understanding the chemical nature of pyridine derivatives. Tranfić et al. (2011) performed such an analysis on a pyridine derivative, contributing to the knowledge of its structural features and potential applications in various fields (Tranfić et al., 2011).

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities of pyridine derivatives is a significant area of research. Lagu and Yejella (2020) synthesized novel pyridine derivatives and evaluated their antimicrobial and antioxidant activities, suggesting their potential in medical and pharmaceutical applications (Lagu & Yejella, 2020).

properties

IUPAC Name

2-(2-chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O/c19-13-7-5-11(9-15(13)21)16-8-6-12(10-22)18(23-16)24-17-4-2-1-3-14(17)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCYQGNWQSMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

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